

TD-004: A Technical Guide to its Binding Affinity and Mechanism of Action

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Compound of Interest

Compound Name: TD-004

Cat. No.: B1193785

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Introduction

TD-004 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein, a key oncogenic driver in various cancers, including non-small cell lung cancer. As a heterobifunctional molecule, **TD-004** functions by hijacking the cell's natural protein disposal system. It is composed of a ligand that binds to ALK, a linker molecule, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the binding affinity of **TD-004**, the experimental protocols used for its characterization, and its mechanism of action.

Data Presentation: Binding Affinity and Potency

The binding affinity and functional potency of **TD-004** and its constituent components have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.

Molecule	Target	Assay Type	Value	Cell Lines	Reference
TD-004	ALK Fusion Protein	Cell Proliferation Inhibition (IC50)	0.058 μ M	SU-DHL-1	[1]
		Cell Proliferation Inhibition (IC50)	0.18 μ M	H3122	[1]
Ceritinib	ALK Kinase Domain	Isothermal Titration Calorimetry (Kd)	33.5 \pm 9 nM	N/A (Recombinant Protein)	[2]
Representative VHL Ligands (e.g., VH032, VH101)	Von Hippel-Lindau (VHL)	Biophysical Assays (Kd)	44 nM - 185 nM	N/A (Recombinant Protein)	[3]

Experimental Protocols

The characterization of **TD-004** involves a series of sophisticated experimental protocols to determine its binding affinity, ability to form a ternary complex, and its efficacy in inducing protein degradation.

ALK Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to quantify the binding of the ALK-targeting component of the PROTAC to the ALK protein.

- Principle: The assay is based on the proximity of a donor fluorophore (Europium cryptate-labeled anti-tag antibody) and an acceptor fluorophore (XL665-labeled ligand or antibody). When the donor and acceptor are brought into close proximity through a binding event,

excitation of the donor leads to a fluorescent signal from the acceptor through Förster Resonance Energy Transfer (FRET).

- Materials:
 - Recombinant ALK kinase domain (tagged, e.g., with GST or His)
 - Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
 - Biotinylated tracer ligand that binds to ALK
 - Streptavidin-XL665 (acceptor)
 - **TD-004** or Ceritinib (as competitor)
 - Assay buffer
 - Microplates (e.g., 384-well)
- Procedure:
 - Prepare serial dilutions of the test compound (**TD-004** or ceritinib).
 - In a microplate, add the recombinant ALK protein, the biotinylated tracer ligand, and the test compound.
 - Incubate to allow binding to reach equilibrium.
 - Add the HTRF detection reagents: Europium cryptate-labeled anti-tag antibody and Streptavidin-XL665.
 - Incubate to allow the detection reagents to bind.
 - Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
 - Calculate the HTRF ratio (665 nm / 620 nm) and plot against the concentration of the test compound to determine the IC₅₀ or K_i.

VHL Binding Affinity Assay (AlphaScreen)

This assay is used to measure the binding of the VHL ligand component of the PROTAC to the VHL E3 ligase.

- Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal.
- Materials:
 - Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin C, Elongin B), often tagged (e.g., His-tagged).
 - Biotinylated VHL ligand.
 - Streptavidin-coated Donor beads.
 - Nickel Chelate Acceptor beads (for His-tagged protein).
 - **TD-004** or unconjugated VHL ligand (as competitor).
 - Assay buffer.
 - Microplates.
- Procedure:
 - Prepare serial dilutions of the test compound.
 - In a microplate, add the recombinant VHL protein complex, the biotinylated VHL ligand, and the test compound.
 - Incubate to allow for competitive binding.
 - Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
 - Incubate in the dark to allow bead-protein-ligand complex formation.

- Read the plate on an AlphaScreen-compatible plate reader.
- The signal will decrease in the presence of a competitor. Plot the signal against the competitor concentration to determine the IC₅₀.

Western Blot for ALK Degradation

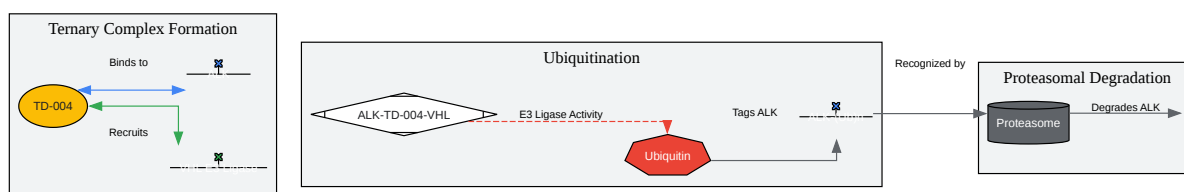
This is a cell-based assay to confirm and quantify the degradation of the target protein.

- Procedure:
 - Culture ALK-positive cancer cell lines (e.g., SU-DHL-1, H3122) in appropriate media.
 - Treat the cells with varying concentrations of **TD-004** for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
 - Lyse the cells to extract total protein.
 - Determine protein concentration using a standard method (e.g., BCA assay).
 - Separate the proteins by size using SDS-PAGE.
 - Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for ALK. A loading control antibody (e.g., GAPDH or β -actin) should also be used.
 - Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
 - Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
 - Quantify the band intensities to determine the extent of ALK degradation relative to the loading control.

Mandatory Visualizations

Mechanism of Action of TD-004

TD-004 operates through the PROTAC mechanism, which is a novel therapeutic modality focused on targeted protein degradation.

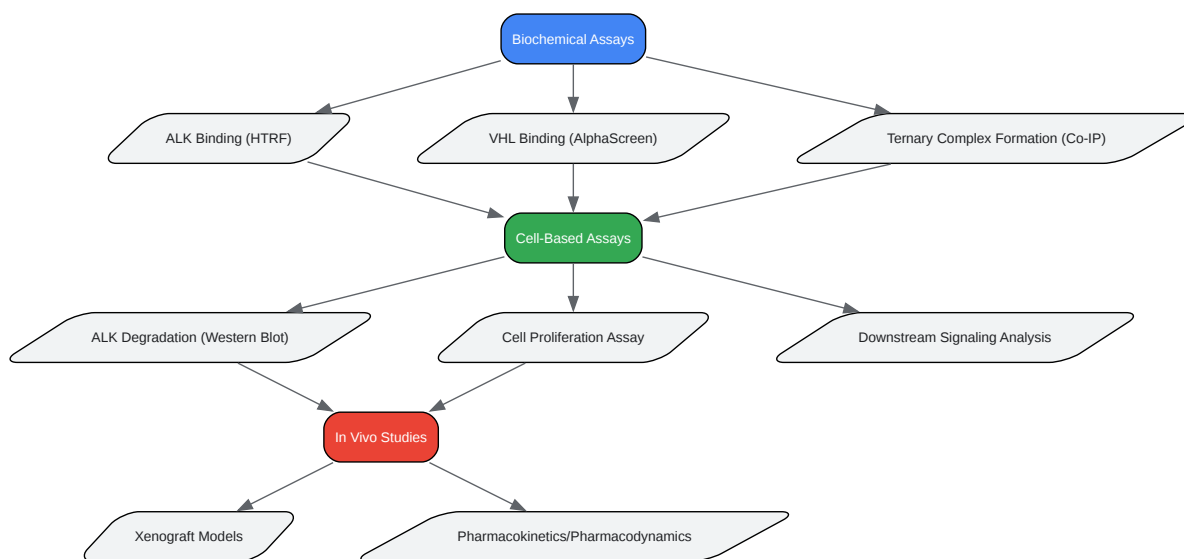


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Caption: Workflow of **TD-004** mediated ALK protein degradation.

Experimental Workflow for TD-004 Evaluation

The evaluation of a PROTAC like **TD-004** follows a logical progression from biochemical characterization to cellular activity assessment.



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Caption: Logical progression for the evaluation of **TD-004**.

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- To cite this document: BenchChem. [TD-004: A Technical Guide to its Binding Affinity and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193785#td-004-binding-affinity]

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